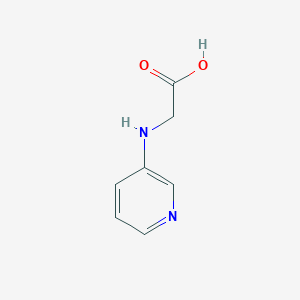

2-(Pyridin-3-ylamino)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOOZPRBQQFWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961266 | |

| Record name | N-Pyridin-3-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408509-71-7 | |

| Record name | N-Pyridin-3-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of N Substituted Glycine Derivatives in Organic Synthesis

N-substituted glycine (B1666218) derivatives, often referred to as peptoids, represent a major class of peptide mimics that have garnered substantial attention since their introduction. nih.gov Glycine, the simplest proteinogenic amino acid, provides a versatile backbone for chemical modification. nih.gov By substituting the amide proton with various organic groups, chemists can create oligomers with precisely controlled sequences and properties. nih.gov

The significance of N-substituted glycine derivatives in organic synthesis and drug discovery is multifaceted:

Proteolytic Resistance: Unlike natural peptides, which are susceptible to degradation by proteases, the N-substituted backbone of peptoids confers remarkable resistance to enzymatic cleavage. This enhanced stability is a crucial advantage for the development of therapeutic agents. nih.gov

Structural Diversity: The synthesis of peptoids, particularly through solid-phase methods, allows for the incorporation of a vast array of side chains, leading to extensive chemical diversity from a modular design. nih.gov This variability is instrumental in creating large combinatorial libraries for screening and lead structure development. nih.gov

Conformational Control: N-substituted glycine oligomers exhibit distinct secondary structures, such as stable helices, influenced by steric and electronic interactions. This structural predictability is valuable for designing molecules that can mimic the conformation of protein-protein interaction sites.

Enhanced Bioavailability: Compared to their peptide counterparts, peptoids can be designed to have improved cell membrane permeability, a critical factor for drug efficacy. acs.org

These derivatives often serve as bidentate ligands capable of coordinating with metal ions, which can be exploited to deliver bioactive metals into biological systems or to create metal complexes for various applications, including as antitumor or antimicrobial agents. nih.govacs.org The design and synthesis of novel N-substituted glycine derivatives remain an active area of research, aimed at creating versatile skeletons that can be readily modified to enhance their physicochemical and biological properties. researchgate.net

Overview of 2 Pyridin 3 Ylamino Acetic Acid Within Pyridine Containing Amino Acid Analogs

Approaches via Reductive Amination and Schiff Base Intermediates

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. This process involves the condensation of an amine with an aldehyde or ketone to form a Schiff base (or an imine), which is then reduced in situ or in a subsequent step to the target amine. For the synthesis of this compound, this strategy typically employs 3-aminopyridine (B143674) and a glyoxylic acid derivative.

The reaction initiates with the nucleophilic attack of the amino group of 3-aminopyridine on the carbonyl carbon of glyoxylic acid, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient imine, also known as a Schiff base. semanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov The subsequent reduction of this C=N double bond yields the final product. The efficiency of this process can be influenced by pH, as acidic conditions can protonate the carbonyl group, enhancing its electrophilicity, but excessively low pH will protonate the amine, rendering it non-nucleophilic. researchgate.net

A variety of reducing agents can be employed for the reduction of the Schiff base intermediate. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound, allowing the reaction to be performed in a single pot. labflow.com

Key Features of Reductive Amination for this compound Synthesis:

| Reagent Type | Specific Examples | Key Characteristics |

| Amine Source | 3-Aminopyridine | Readily available pyridine derivative. orgsyn.org |

| Carbonyl Source | Glyoxylic acid, Glyoxylic acid esters | Provides the acetic acid backbone. |

| Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | NaBH(OAc)₃ is often preferred for its mildness and selectivity for imines over ketones/aldehydes. NaBH₃CN is effective at slightly acidic pH but is highly toxic. nih.gov |

| Solvents | Methanol, Ethanol, Dichloroethane (DCE) | Polar solvents that can facilitate both imine formation and reduction. |

This method is highly valued for its operational simplicity and the general availability of the starting materials. labflow.com

N-Arylation Strategies for this compound Scaffold Construction

N-Arylation reactions, particularly palladium-catalyzed cross-coupling reactions, offer a powerful and versatile route to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is the preeminent method in this category for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is instrumental in constructing the this compound scaffold by coupling an amine (a glycine derivative) with a functionalized pyridine ring.

The general approach involves the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with an amino acid ester, such as ethyl glycinate, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The carboxylic acid is typically protected as an ester during the reaction to prevent interference with the basic conditions. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands being particularly effective. nih.gov

Typical Components for Buchwald-Hartwig Synthesis of this compound Esters:

| Component | Examples | Role in Reaction |

| Pyridine Source | 3-Bromopyridine, 3-Iodopyridine, 3-Pyridyl triflate | The electrophilic aryl partner. Iodides and triflates are generally more reactive than bromides. organic-chemistry.org |

| Amine Source | Glycine methyl ester, Glycine ethyl ester, Glycine tert-butyl ester | The nucleophilic amine partner. |

| Palladium Catalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate) | The active metal center for the catalytic cycle. researchgate.net |

| Phosphine Ligands | Xantphos, BINAP, RuPhos, BrettPhos | Stabilize the palladium center and facilitate the key steps of the catalytic cycle. nih.govresearchgate.net |

| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate) | Activates the amine nucleophile by deprotonation. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. libretexts.org |

This methodology is highly favored for its broad substrate scope and functional group tolerance, overcoming many limitations of older methods for C-N bond formation. wikipedia.org

One-Pot and Multicomponent Reactions in the Synthesis of this compound Derivatives

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis by combining three or more reactants in a single reaction vessel. nih.govekb.egresearchgate.net These strategies are well-suited for generating libraries of structurally diverse molecules and can be applied to the synthesis of derivatives of this compound.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can produce α-acetamido carboxamides. A variation, the Ugi five-center-four-component reaction (U-5C-4CR), utilizes an α-amino acid as one of the bifunctional components. mdpi.comnih.gov To synthesize a derivative of the target compound, a reaction could be designed involving 3-aminopyridine, a carbonyl compound (like an aldehyde or ketone), an isocyanide, and a carboxylic acid component. mdpi.comnih.gov

For instance, a plausible Ugi-type reaction could involve 3-aminopyridine, glyoxylic acid, and an isocyanide. The initial condensation between 3-aminopyridine and glyoxylic acid would form an iminium ion, which is then attacked by the isocyanide. Subsequent intramolecular attack by the carboxylate group would lead to the final product after an irreversible Mumm rearrangement. nih.gov This approach allows for the rapid generation of a diverse array of derivatives by simply varying the isocyanide and carbonyl components.

Conceptual Framework for a Multicomponent Synthesis:

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

| Ugi-type Reaction | 3-Aminopyridine (Amine) | Glyoxylic Acid (Carbonyl & Acid) | Isocyanide (e.g., tert-Butyl isocyanide) | - | N-(Pyridin-3-yl)-N-(tert-butylcarbamoyl)glycine |

| Groebke–Blackburn–Bienaymé | 2-Aminopyridine (B139424) derivative (Amine) | Aldehyde | Isocyanide | - | Imidazo[1,2-a]pyridine-3-amines fu-berlin.demdpi.com |

| Three-Component Pyridine Synthesis nih.gov | Pyridine-N-oxide | Meldrum's Acid | Nucleophile (e.g., Alcohols, Amines) | - | Substituted Pyridylacetic Acid Derivatives |

The elegance of MCRs lies in their operational simplicity and their ability to construct complex molecular frameworks in a single synthetic operation, making them highly valuable in medicinal chemistry and drug discovery. nih.govacs.org

Chemoenzymatic and Stereoselective Synthesis of this compound Analogs

The development of chiral, non-racemic pharmaceuticals has placed immense importance on stereoselective synthesis. Chemoenzymatic and asymmetric catalytic methods provide powerful tools for accessing enantiomerically pure or enriched analogs of this compound. researchgate.netrsc.org

Chemoenzymatic approaches utilize enzymes to catalyze key stereoselective transformations. For the synthesis of chiral amino acids, enzymes such as transaminases (TAs), imine reductases (IREDs), and engineered amino acid dehydrogenases (AmDHs) are particularly relevant. nih.govnih.gov An asymmetric synthesis could be envisioned where a prochiral precursor is converted into a single enantiomer of the target amino acid. For example, an IRED or a reductive aminase (RedAm) could catalyze the asymmetric reductive amination of the Schiff base formed between 3-aminopyridine and glyoxylic acid, using a hydride donor like NADPH or NADH, which is recycled in situ. nih.govacs.org

Asymmetric catalysis employs chiral metal complexes or organocatalysts to achieve enantioselectivity. metu.edu.tr Asymmetric transfer hydrogenation or direct asymmetric reductive amination using chiral ruthenium, rhodium, or iridium catalysts are well-established methods for producing chiral amines. acs.orgdigitellinc.comnih.gov These reactions can convert a ketone or imine into a chiral amine with high enantiomeric excess (ee). A potential strategy would involve the asymmetric reduction of a precursor imine, such as one derived from 3-aminopyridine and a keto-acid, in the presence of a chiral catalyst and a hydrogen source. acs.orgacs.org

Strategies for Stereoselective Synthesis:

| Method | Catalyst/Enzyme Type | Key Transformation | Stereochemical Outcome |

| Asymmetric Reductive Amination | Imine Reductases (IREDs), Reductive Aminases (RedAms) | Reduction of a pre-formed or in situ-generated imine. nih.gov | High enantiomeric excess (ee) of one amine enantiomer. |

| Asymmetric Transamination | Transaminases (TAs) | Transfer of an amino group from a donor (e.g., alanine) to a keto-acid precursor. nih.gov | High ee, but equilibrium-driven. |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes (e.g., with BINAP ligands) | Hydrogenation of a C=N or C=C bond in a prochiral precursor. acs.org | High ee, broad substrate scope. |

| Chiral Auxiliary Approach | e.g., Evans oxazolidinones | A chiral auxiliary is attached to the substrate, directs a stereoselective reaction, and is then removed. researchgate.net | Stoichiometric use of chiral material, but often highly reliable. |

These advanced synthetic methods are crucial for the preparation of specific stereoisomers of this compound analogs, which is often a requirement for biologically active compounds. researchgate.netrsc.org

Chemical Reactivity and Transformations of 2 Pyridin 3 Ylamino Acetic Acid

Oxidative and Reductive Pathways of 2-(Pyridin-3-ylamino)acetic acid

The structural components of this compound allow for both oxidative and reductive transformations. The secondary amine and the pyridine (B92270) ring are susceptible to oxidation. Oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used to form corresponding oxidized products, such as N-oxides.

Conversely, the pyridine ring can be reduced under certain conditions. Catalytic hydrogenation, for example, can lead to the formation of the corresponding piperidine (B6355638) derivative. However, harsh reducing agents like lithium aluminum hydride might also affect the carboxylic acid group.

| Transformation | Reagents and Conditions | Potential Products |

| Oxidation | Potassium Permanganate, Hydrogen Peroxide | N-oxides |

| Reduction | H2/Catalyst (e.g., PtO2), LiAlH4 | Piperidine derivatives, amino alcohol |

Coupling Reactions and Carbon-Carbon Bond Formation with this compound

The core structure of this compound can be elaborated through various coupling reactions to form new carbon-carbon bonds. These reactions are instrumental in synthesizing more complex molecules. vanderbilt.edu While direct coupling on the pyridine ring can be challenging, derivatization can facilitate such transformations. For instance, conversion of a hydroxyl-substituted pyridine derivative to a triflate creates a good leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

The carboxylic acid moiety can also be a handle for carbon-carbon bond formation. For example, after conversion to an acid chloride, it can participate in Friedel-Crafts acylation reactions. pearson.com Enzymatic C-C bond formation reactions are also a modern approach for creating asymmetric molecules. semanticscholar.org

Strategies for C-C bond formation involving pyridines often utilize activation of the pyridine ring, for instance, through the formation of N-oxides, which can then undergo reactions with organometallic reagents or other nucleophiles. researchgate.net

| Coupling Strategy | Key Transformation | Example Reaction |

| Cross-Coupling | Derivatization to introduce a leaving group (e.g., triflate) | Suzuki, Heck, or Sonogashira coupling |

| Acylation | Conversion of carboxylic acid to acid chloride | Friedel-Crafts acylation |

| N-oxide Activation | Formation of pyridine-N-oxide | Reaction with Grignard reagents |

Derivatives and Structural Analogs of 2 Pyridin 3 Ylamino Acetic Acid

Design and Synthesis of Substituted 2-(Pyridin-3-ylamino)acetic Acid Scaffolds

The strategic design and synthesis of substituted this compound scaffolds are pivotal in medicinal chemistry for exploring structure-activity relationships. A variety of synthetic methodologies are employed to introduce functional groups onto the pyridine (B92270) ring or the acetic acid side chain, thereby modulating the molecule's physicochemical and biological properties.

One common approach involves the use of pyridine-N-oxides as precursors. These can be activated with agents like tosyl chloride, enabling nucleophilic substitution by active methylene (B1212753) compounds such as Meldrum's acid derivatives. nih.gov This method allows for the introduction of various substituents onto the pyridine ring. For instance, the coupling of 5-methyl Meldrum's acid with pyridine-N-oxide in the presence of tosyl chloride and triethylamine, followed by methanolysis, yields the corresponding pyridyl-substituted propionate (B1217596) ester. nih.gov This approach has been successful with a range of substituted pyridine-N-oxides, including those with alkyl, aryl, and bromo substituents. nih.gov

Another strategy focuses on the direct condensation of amines and carboxylic acids under hydrothermal conditions. This non-mineral-catalyzed pathway has been shown to produce a suite of amides, with yields influenced by the electronic properties of the substituents on both the amine and the carboxylic acid. sci-hub.se For example, more electron-rich amines and carboxylic acids with reactive groups like benzyl (B1604629) tend to give higher yields. sci-hub.se

Furthermore, multicomponent reactions offer an efficient route to highly substituted pyridine derivatives. An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides has been developed to generate 2-amidopyridines. nih.gov This method showcases the ability to perform both amide synthesis and functionalization in a single, chemoselective process.

The table below summarizes various substituted scaffolds and the synthetic methods employed.

| Starting Materials | Reagents and Conditions | Product | Key Findings | Reference |

| Pyridine-N-oxides, Meldrum's acid derivatives | Tosyl chloride, triethylamine, then sodium methoxide/methanol | Substituted pyridylacetic acid esters | A versatile method for introducing substituents at the 2- or 4-position of the pyridine ring. nih.gov | nih.gov |

| Amines, Carboxylic acids | Hydrothermal conditions (250 °C, 40 bar) | Amides | Direct condensation with yields dependent on the electronic nature of substituents. sci-hub.se | sci-hub.se |

| Amines, Carboxylic acids, Pyridine N-oxides | Phosphetane catalyst, bromenium oxidant, hydrosilane reductant | 2-Amidopyridines | A three-component reaction enabling simultaneous amide formation and functionalization. nih.gov | nih.gov |

| 2-Hydrazino substituted pyridine, Substituted aldehydes | Reflux in methanol, then cyclocondensation with mercaptoacetic acid | 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones | Synthesis of thiazolidinone-containing pyridine derivatives. orientjchem.org | orientjchem.org |

Formation of Macrocyclic and Polycyclic Structures Incorporating this compound Units

The incorporation of the this compound motif into larger, more complex architectures like macrocycles and polycyclic systems represents a significant area of synthetic exploration. These structures are of interest due to their potential for unique biological activities and applications in materials science.

The synthesis of such complex molecules often relies on multi-step reaction sequences. For example, the construction of polycyclic systems can be achieved through annulation reactions, where a new ring is fused onto the existing pyridine scaffold. Silver(I)-mediated annulation of 2-(2-enynyl)pyridines with propargyl amines provides access to 1-(2H-pyrrol-3-yl)indolizines, demonstrating a method to build complex heterocyclic systems. researchgate.net

Another approach involves the use of multicomponent reactions to assemble intricate polycyclic frameworks. For instance, a three-component synthesis utilizing pyridine-N-oxides, Meldrum's acids, and a nucleophile can lead to substituted pyridylacetic acid derivatives, which can serve as building blocks for more complex structures. nih.gov The dual reactivity of Meldrum's acid derivatives, acting first as a nucleophile and then as an electrophile, is key to this strategy. nih.gov

The table below details examples of reactions leading to macrocyclic and polycyclic structures.

| Reactants | Reaction Type | Product | Significance | Reference |

| 2-(2-Enynyl)pyridines, Propargyl amines | Ag(I)-mediated annulation | 1-(2H-Pyrrol-3-yl)indolizines | Formation of a polycyclic indolizine (B1195054) system. researchgate.net | researchgate.net |

| Pyridine-N-oxides, Meldrum's acids, Nucleophiles | Three-component reaction | Substituted pyridylacetic acid derivatives | Versatile building blocks for more complex polycyclic structures. nih.gov | nih.gov |

Amide and Ester Derivatives of this compound

Amide and ester derivatives of this compound are extensively synthesized to modify the parent compound's properties, such as solubility, stability, and biological activity. These derivatives are typically prepared through standard esterification and amidation reactions of the carboxylic acid group.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate has been accomplished by reacting 2-aminopyridine (B139424) with ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst. google.com

Amide synthesis often involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with an amine. An efficient one-pot procedure for synthesizing amide derivatives involves treating the carboxylic acid with thionyl chloride and a stoichiometric amount of an amine in a suitable solvent. researchgate.net Alternatively, direct condensation of the carboxylic acid and amine can be promoted by coupling agents or under specific conditions like hydrothermal synthesis. sci-hub.se The synthesis of various N-substituted 3-amino-2-pyridones has been achieved from ethyl nitroacetate (B1208598) and primary amines, highlighting the versatility of starting materials for creating amide-containing pyridine derivatives. researchgate.net

The table below provides examples of amide and ester derivatives and their synthetic routes.

| Parent Compound/Starting Materials | Reagents | Product | Reaction Type | Reference |

| This compound | Alcohol, Acid catalyst | Ester derivative | Esterification | mdpi.com |

| This compound | Thionyl chloride, Amine | Amide derivative | Amidation | researchgate.net |

| 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid | Ethyl 3-(pyridin-2-ylamino)propanoate | Michael addition | google.com |

| Ethyl nitroacetate, Primary amines | Various | N-Substituted 3-amino-2-pyridones | Cyclization | researchgate.net |

| 2,3-Pyridine dicarboxylic acid | Amino acid methyl esters, DCC | 2,3-Pyridine dicarboxamino acid derivatives | Amide coupling | orientjchem.org |

Heterocyclic Fusions and Annulations Involving the Pyridine Ring

Fusing additional heterocyclic rings onto the pyridine core of this compound derivatives is a powerful strategy to create novel, complex chemical entities with potentially enhanced biological activities. These annulation reactions significantly expand the chemical space accessible from this versatile scaffold.

One common approach is the construction of pyrido[2,3-d]pyrimidines. These can be synthesized by reacting 2-aminopyridine derivatives with various reagents. For example, treatment of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with ethyl acetoacetate, acetic anhydride, formic acid, urea (B33335), or thiourea (B124793) leads to the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comnih.gov Similarly, an acetic acid-mediated coupling of 2-aminonicotinamides with ortho esters provides a convenient and scalable synthesis of 2,3-substituted pyrido[2,3-d]pyrimidines. researchgate.net

Another strategy involves the synthesis of pyrazolo[3,4-b]pyridine derivatives. The reactivity of hydrazide derivatives of pyridine can be exploited for this purpose. For instance, the reaction of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with acetic acid, phenylisothiocyanate, or methyl acrylate yields various pyrazolo-[3,4-b]-pyridine derivatives. mdpi.com

Furthermore, the Vilsmeier-Haack reaction can be used to introduce a carbaldehyde group onto a pyridine-containing scaffold, which can then undergo further cyclization reactions. For example, a 3-carbaldehyde derivative of an imidazo[1,2-a]pyridine (B132010) can undergo Claisen condensation with aryl ketones to form unsaturated ketones, which can then be cyclized with urea or thiourea to afford 3-cyclic oxopyrimidines and thiopyrimidines fused to the imidazo[1,2-a]pyridine ring system. researchgate.net

The table below summarizes various heterocyclic fusion and annulation reactions involving the pyridine ring.

| Starting Pyridine Derivative | Reagents | Fused Heterocyclic System | Key Features of the Reaction | Reference |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate, acetic anhydride, formic acid, urea, or thiourea | Pyrido[2,3-d]pyrimidine | Cyclocondensation reactions to form a fused pyrimidine (B1678525) ring. mdpi.comnih.gov | mdpi.comnih.gov |

| 2-Aminonicotinamides | Ortho esters, Acetic acid | Pyrido[2,3-d]pyrimidine | Scalable synthesis of substituted pyrido[2,3-d]pyrimidines. researchgate.net | researchgate.net |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid, Phenylisothiocyanate, Methyl acrylate | Pyrazolo[3,4-b]pyridine | Cyclization of the hydrazide to form a fused pyrazole (B372694) ring. mdpi.com | mdpi.com |

| Imidazo[1,2-a]pyridine-3-carbaldehyde | Aryl ketones, then Urea/Thiourea | Imidazo[1,2-a]pyridinyl-pyrimidines | Vilsmeier-Haack reaction followed by Claisen condensation and cyclization. researchgate.net | researchgate.net |

| 2-(2-Enynyl)pyridines | Propargyl amines, Ag(I) catalyst | Indolizine | Silver-mediated annulation to form a fused pyrrole (B145914) and five-membered ring. researchgate.net | researchgate.net |

Coordination Chemistry of 2 Pyridin 3 Ylamino Acetic Acid

Ligating Properties and Metal Complex Formation

2-(Pyridin-3-ylamino)acetic acid possesses multiple potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen atoms of the carboxylate group. nih.gov This multi-dentate character allows it to function as a versatile ligand, capable of adopting various coordination modes, including monodentate, bidentate, and tridentate chelation. The specific coordination behavior often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. mdpi.com

The pyridine ring's nitrogen atom acts as a Lewis base, readily coordinating to a wide range of transition metals. jscimedcentral.com The aminoacetic acid portion, essentially a glycine (B1666218) derivative, offers both a nitrogen and a carboxylate group for chelation, a common binding motif in bioinorganic chemistry. The interplay between these different coordinating groups allows for the formation of stable chelate rings with metal ions. For instance, similar pyridine-amino acid ligands have been shown to form complexes with various metal ions including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Ag(I). jscimedcentral.comresearchgate.netnih.gov The deprotonation of the carboxylic acid group yields a carboxylate anion, which can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion, further increasing the structural possibilities. mdpi.com

The formation of metal complexes can be influenced by the pH of the medium, which affects the protonation state of the carboxylic acid and the amino group. In its hydrochloride salt form, the compound's solubility in aqueous environments is enhanced, facilitating its use in coordination reactions. sigmaaldrich.com The electronic properties of the pyridine ring, which is electron-deficient due to the electronegative nitrogen atom, also influence the coordination properties of the ligand. jscimedcentral.com

Table 1: Potential Coordination Modes of this compound

| Coordination Site(s) | Description | Potential Metal Ions |

| Pyridine N | Monodentate coordination through the nitrogen atom of the pyridine ring. | Ni(II), Cu(I), Ag(I), Co(II) jscimedcentral.com |

| Amino N, Carboxylate O | Bidentate chelation forming a five-membered ring. | General transition metals |

| Pyridine N, Amino N | Bidentate chelation forming a six-membered ring. | General transition metals |

| Pyridine N, Carboxylate O | Bridging or chelating coordination depending on steric factors. | Dimer or polymer formation |

| Pyridine N, Amino N, Carboxylate O | Tridentate coordination, potentially leading to stable octahedral or other high-coordination number complexes. | Co(II), Ni(II), Cu(II) researchgate.net |

Structural Characterization of Metal Complexes of this compound

Complexes involving similar pyridine-amino acid type ligands have revealed a remarkable structural diversity. For instance, the combination of such ligands with metal ions like cadmium(II) can lead to the formation of three-dimensional (3D) network structures. researchgate.net In one case, a related ligand, (S-2-(pyridine-4-ylmethylamino) succinic acid), formed a 3D network supramolecular structure with Co(II) and a 3D network with Cd(II). researchgate.net Another study on complexes with 3-aminopyridine (B143674) as a co-ligand showed that it can link Ni(II) and Co(II) centers into polymeric chains. researchgate.net

The geometry around the metal center in these complexes can vary significantly. For example, complexes with Ni(II) often exhibit a preference for four-coordinate square planar or six-coordinate octahedral geometries, while Cu(I) and Ag(I), with d¹⁰ configurations, can form complexes with coordination numbers of two (linear), four (tetrahedral or square planar), or six (octahedral). jscimedcentral.com The specific geometry is dictated by the ligand-to-metal ratio, the steric bulk of the ligands, and the electronic preferences of the metal ion.

Spectroscopic methods such as Infrared (IR) spectroscopy are also crucial for characterization. The shifts in the vibrational frequencies of the C=O (carboxylate) and N-H (amino) groups upon coordination provide evidence of ligand binding to the metal center. jscimedcentral.com

Table 2: Examples of Structural Motifs in Related Pyridine-Containing Ligand Complexes

| Complex Type | Ligand Example | Metal Ion | Structural Description | Reference |

| Polymeric Chain | 3-Aminopyridine | Ni(II), Co(II) | Single μ2-3-ampy ligands link metal centers into 1D polymeric chains. researchgate.net | researchgate.net |

| 3D Network | (S-2-(pyridine-4-ylmethylamino) succinic acid) | Cd(II) | Ligand coordinates to metal ions to form an extended 3D network. researchgate.net | researchgate.net |

| 3D Supramolecular | (S-2-(pyridine-4-ylmethylamino) succinic acid) | Co(II) | Discrete complexes are linked into a 3D architecture by hydrogen bonds. researchgate.net | researchgate.net |

| Metallo-macrocycle | 1,3-Bis(pyridin-3-ylethynyl)benzene | Ag(I) | Forms a discrete, shape-persistent macrocycle in the solid state. nih.gov | nih.gov |

| Coordination Polymer | 2,6-Bis(pyridin-3-ylethynyl)pyridine | Ag(I) | Ring-opens from a potential macrocycle to form a non-porous coordination polymer. nih.gov | nih.gov |

Role of this compound as a Ligand in Catalysis

Pyridine-containing ligands are widely utilized in coordination chemistry for catalytic applications, including polymerization and hydrogenation reactions. jscimedcentral.com The electronic properties of the pyridine ligand can be fine-tuned, which in turn affects the catalytic activity of the resulting metal complex. The incorporation of an amino acid side chain, as in this compound, can introduce additional functionality, such as chirality or hydrogen-bonding capabilities, which can be beneficial for enantioselective catalysis or substrate recognition.

Research on related pyridine-amino acid complexes has demonstrated their potential in catalysis. For example, a cobalt(II) complex constructed from a pyridine-amino acid ligand showed excellent catalytic performance in the reduction of 4-nitrophenol (B140041) (4-PNP). researchgate.net This suggests that complexes of this compound could also exhibit catalytic activity for various organic transformations.

Furthermore, the pyridine nitrogen itself can play a direct role in catalytic cycles. In palladium-catalyzed reactions, for instance, the coordination of the pyridine nitrogen to the metal center can influence the reaction pathway. mdpi.com The ability of the this compound ligand to stabilize different oxidation states of a metal center is a key feature for its potential application in redox catalysis.

Self-Assembly Phenomena in Metal-Organic Systems Involving this compound

The design of molecules that can spontaneously organize into well-defined supramolecular architectures is a major focus of modern chemistry. This compound is an excellent candidate for use as a building block in such self-assembling systems due to its multiple coordination sites and its capacity for forming non-covalent interactions.

The formation of extended structures like metal-organic frameworks (MOFs) or coordination polymers is often driven by the coordination of the ligand to metal centers. However, weaker interactions such as hydrogen bonding and π-π stacking play a crucial role in dictating the final, often complex, three-dimensional structure. researchgate.netnih.gov The amino and carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, while the pyridine rings can engage in π-π stacking interactions. researchgate.net

Studies on related systems have shown that the interplay of these interactions can lead to fascinating self-assembled structures. For example, a Cd(II) complex with a similar ligand self-assembled into a 3D supramolecular architecture through a combination of coordination bonds, hydrogen bonds, and π–π stacking interactions. researchgate.net In another example, planar silver(I) metallo-macrocycles were designed to self-assemble into metal-organic nanotubes, driven by a combination of π-stacking and metal-metal interactions. nih.gov The ability of 3-aminopyridine ligands to form supramolecular hydrogen-bonded systems via their amino groups and π-π interactions via their pyridine moieties further highlights the potential of this compound in the programmed assembly of functional metal-organic materials. researchgate.netelsevierpure.com

Theoretical and Computational Investigations of 2 Pyridin 3 Ylamino Acetic Acid

Electronic Structure and Molecular Orbital Analysis by Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For a molecule like 2-(pyridin-3-ylamino)acetic acid, a DFT analysis would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Such an analysis would reveal key electronic properties. The distribution of electron density, for instance, would highlight the electronegative regions around the nitrogen and oxygen atoms. The molecular electrostatic potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

A crucial part of the electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. For related pyridine (B92270) derivatives, DFT calculations have been employed to analyze these orbitals to understand their stability and reactivity. For instance, studies on other substituted pyridines have shown how different functional groups influence the electronic properties and the HOMO-LUMO gap.

Natural Bond Orbital (NBO) analysis is another technique often coupled with DFT calculations. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. For this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the amino nitrogen and the oxygen atoms into the aromatic pyridine ring and the carboxyl group, which is crucial for understanding the molecule's stability and resonance effects.

Conformational Landscapes and Tautomeric Equilibria Studies

The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Computational studies on similar molecules, such as other N-aryl glycine (B1666218) derivatives, often involve a detailed exploration of the conformational landscape to identify the most stable geometries. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The results would likely show that the most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the amino nitrogen.

Tautomerism is another important aspect to consider for this molecule. This compound can exist in several tautomeric forms, including the neutral form, a zwitterionic form where the carboxylic acid proton has transferred to the pyridine nitrogen, and potentially other enol forms. Computational studies on related compounds like 2,2-di(pyridin-2-yl)acetic acid have investigated the relative stabilities of different tautomers. For this compound, DFT calculations could predict the relative energies and Gibbs free energies of these tautomers in the gas phase and in different solvents, providing insight into which form is predominant under various conditions. For example, in aqueous solution, the zwitterionic form might be significantly stabilized.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions could include decarboxylation, which has been studied in related pyridylacetic acids. A computational study could elucidate the mechanism of such a reaction by identifying the transition state structure and calculating the activation energy barrier. This would involve mapping the potential energy surface along the reaction coordinate.

For instance, the decarboxylation of pyridylacetic acids can be influenced by the position of the nitrogen atom in the ring. It has been noted that the decarboxylation of 2- and 4-pyridylacetic acids is more facile than that of the 3-pyridyl isomer. A computational investigation into the decarboxylation of this compound could confirm and explain this trend by analyzing the stability of the intermediates and transition states involved.

Furthermore, the synthesis of this compound, often through reactions like the Ullmann condensation, could be modeled to understand the reaction pathway and the role of catalysts. Computational studies on Ullmann-type reactions have detailed the oxidative addition and reductive elimination steps, which could be applied to the specific case of the formation of this compound.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are valuable for assigning the peaks in experimental NMR spectra. For instance, calculations could help distinguish between the signals of the different protons and carbons in the pyridine ring and the acetic acid moiety.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be computed, corresponding to the peaks in its Infrared (IR) and Raman spectra. These calculations can help in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carboxylic acid, the N-H bend of the amino group, and the various vibrations of the pyridine ring. A comparison between the calculated and experimental spectra can confirm the molecule's structure and identify characteristic vibrational signatures.

While specific published data for these theoretical investigations on this compound is scarce, the methodologies are well-established and have been applied to a wide range of similar molecules. Such computational studies provide a detailed, atomistic understanding of the molecule's properties and behavior.

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 3 Ylamino Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 2-(pyridin-3-ylamino)acetic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the assignment of all non-exchangeable protons. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0–8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the amino acid substituent. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety are expected to appear as a singlet or a doublet (if coupled to the amine proton) in the range of δ 3.5–4.5 ppm. The amine (-NH-) and carboxylic acid (-OH) protons are exchangeable and may appear as broad singlets over a wide range of chemical shifts, often dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (δ 170–180 ppm). The carbons of the pyridine ring resonate in the aromatic region (δ 110–150 ppm), while the methylene carbon is expected around δ 40–50 ppm.

Detailed research findings for related pyridine derivatives suggest specific chemical shift ranges. researchgate.net For instance, in pyridine itself, the C2/C6, C3/C5, and C4 carbons have distinct resonances, which are perturbed upon substitution. The amino group at the 3-position influences the electronic distribution within the ring, affecting the chemical shifts of the adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on established chemical shift ranges for analogous structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Pyridine H-2 | ~8.0-8.2 | --- | Singlet or narrow doublet |

| Pyridine H-4 | ~7.1-7.3 | ~120-125 | Doublet of doublets |

| Pyridine H-5 | ~7.0-7.2 | ~115-120 | Doublet of doublets |

| Pyridine H-6 | ~8.0-8.2 | ~140-145 | Doublet |

| -NH- | Variable (broad) | --- | Exchangeable proton |

| -CH₂- | ~4.0 | ~45-50 | Singlet |

| -COOH | Variable (broad) | ~172-175 | Exchangeable proton |

| Pyridine C-2 | --- | ~145-150 | |

| Pyridine C-3 | --- | ~140-145 | Substituted carbon |

| Pyridine C-4 | --- | ~120-125 | |

| Pyridine C-5 | --- | ~115-120 | |

| Pyridine C-6 | --- | ~140-145 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify functional groups and probe the molecular vibrations of this compound.

IR Spectroscopy: The IR spectrum is dominated by bands corresponding to the key functional groups. A very broad absorption band is typically observed from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The N-H stretching vibration of the secondary amine appears in the 3300–3500 cm⁻¹ region. A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1700–1730 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, occur in the 1600–1400 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, which are often strong in Raman spectra, can be clearly identified. Gaussian analysis of the Raman spectra of related molecules like acetic acid has revealed detailed information about hydrogen bonding and the presence of monomers and dimers. rsc.org For this compound, Raman spectroscopy can help elucidate the nature of intermolecular interactions in the solid state.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) | IR |

| N-H stretch (Amine) | 3300 - 3500 | IR |

| C-H stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | IR |

| C=C / C=N stretch (Pyridine ring) | 1400 - 1600 | IR, Raman |

| C-N stretch | 1250 - 1350 | IR |

| O-H bend (Carboxylic acid) | 1300 - 1440 | IR |

| N-H bend (Amine) | 1500 - 1650 | IR |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The compound this compound has a molecular formula of C₇H₈N₂O₂ and a monoisotopic mass of 152.05858 Da. uni.luchemsrc.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The presence of two nitrogen atoms dictates an even nominal molecular weight, consistent with the nitrogen rule.

The fragmentation of this compound is expected to proceed through several characteristic pathways:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to a fragment at M-45. libretexts.org

Alpha-cleavage: Cleavage of the bond between the methylene carbon and the amine nitrogen is a typical pathway for amines, which would split the molecule into pyridinamine and glycine (B1666218) fragments.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion can occur.

Fragmentation of the pyridine ring: At higher energies, the pyridine ring itself can undergo fragmentation.

Table 3: Predicted Mass Spectrometry Adducts and Fragments for this compound Data for predicted adducts sourced from PubChemLite. uni.lu

| Adduct / Fragment | m/z (Mass-to-Charge Ratio) | Notes |

| [M+H]⁺ | 153.066 | Protonated molecule |

| [M+Na]⁺ | 175.048 | Sodium adduct |

| [M-H]⁻ | 151.051 | Deprotonated molecule |

| [M-H₂O+H]⁺ | 135.056 | Loss of water from the protonated molecule |

| [M-COOH]⁺ | 107.061 | Loss of the carboxyl group |

| [C₅H₅N-NH]⁺ | 93.050 | Fragment corresponding to the aminopyridine moiety |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, analysis of closely related compounds provides significant insight into its likely solid-state architecture.

Table 4: Typical Bond Lengths (Å) in Pyridyl-Amino Acid Structures Values are based on data from analogous crystal structures.

| Bond | Typical Length (Å) | Notes |

| Pyridine C-C | 1.37 - 1.39 | Aromatic character |

| Pyridine C-N | 1.33 - 1.35 | Aromatic character |

| C(aryl)-N(amine) | 1.40 - 1.45 | |

| N(amine)-C(aliphatic) | 1.45 - 1.48 | |

| C-C (acid) | 1.50 - 1.53 | |

| C=O (carboxylate) | ~1.25 | Delocalized double bond in zwitterion |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, particularly UV-Visible absorption, provides information about the electronic transitions within the molecule. The chromophores in this compound are the pyridine ring and, to a lesser extent, the carbonyl group of the carboxylic acid.

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The pyridine ring exhibits characteristic π→π* transitions, which are sensitive to substitution. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine. The n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is typically weaker and may be observed as a shoulder on the more intense π→π* bands. Studies on related compounds like 2-(4-Cyanophenylamino) acetic acid have utilized UV-Vis spectroscopy to identify electronic transitions. nih.gov

The fluorescence properties of this compound are not extensively documented. Aromatic systems can exhibit fluorescence, but this property is highly dependent on the molecular rigidity and the nature of the lowest excited state. The presence of flexible bonds and the possibility of efficient non-radiative decay pathways may quench fluorescence. Further photophysical studies would be required to fully characterize its emissive properties.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax Region (nm) | Chromophore |

| π→π | 250 - 300 | Pyridine ring |

| n→π | >300 | Pyridine N, Carbonyl O |

Applications of 2 Pyridin 3 Ylamino Acetic Acid As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-(Pyridin-3-ylamino)acetic acid as a starting material for the synthesis of intricate molecular structures is a key area of its application. Its structure contains multiple reactive sites—the pyridine (B92270) nitrogen, the secondary amine, and the carboxylic acid—that can be selectively targeted to build molecular complexity.

While specific, named complex molecules synthesized directly from this compound are not extensively detailed in publicly available literature, its role as a versatile small molecule scaffold is recognized. cymitquimica.com The general strategy involves leveraging the nucleophilicity of the amino group or the electrophilicity of the activated carboxyl group to form new carbon-nitrogen or carbon-carbon bonds, respectively.

Utility in Heterocyclic Synthesis and Scaffold Assembly

The inherent structure of this compound makes it an adept participant in reactions designed to form new heterocyclic rings. The amino acid functionality can be exploited in condensation reactions with various electrophiles to construct new ring systems fused to or pendant from the pyridine core.

Chemical suppliers market this compound as a versatile scaffold, indicating its utility in building diverse molecular frameworks. cymitquimica.com The combination of the pyridine ring and the aminoacetic acid side chain allows for the systematic assembly of libraries of compounds, a common practice in medicinal chemistry and drug discovery for exploring structure-activity relationships. The pyridine moiety itself can direct reactions or be further functionalized, while the side chain provides a handle for a variety of chemical transformations.

Contributions to New Synthetic Methodologies

The development of novel synthetic methods often relies on the reactivity of unique building blocks. While specific, named synthetic methodologies that are defined by the use of this compound are not prominent in the literature, its characteristics suggest potential applications. For instance, its structure is suitable for intramolecular cyclization reactions to form novel bicyclic or tricyclic heterocyclic systems. The development of such a reaction would constitute a new synthetic methodology for accessing previously unexplored chemical space.

Role in Material Science Applications (Purely Chemical)

In the realm of material science, organic molecules with specific functional groups are crucial for creating materials with desired properties. The pyridine nitrogen in this compound can act as a ligand for metal coordination, suggesting its potential use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The carboxylic acid group provides a site for forming amide or ester linkages, which are fundamental connections in the backbone of many polymers.

The compound is described as a heterocyclic compound that can act as an intermolecular connector. This suggests its potential role in supramolecular chemistry, where molecules self-assemble through non-covalent interactions like hydrogen bonding (facilitated by the carboxylic acid and amine N-H) and π-π stacking (from the pyridine ring) to form ordered, functional materials.

Conclusion and Future Research Perspectives on 2 Pyridin 3 Ylamino Acetic Acid

Current Status and Challenges in the Chemistry of 2-(Pyridin-3-ylamino)acetic acid

The chemistry of this compound is fundamentally linked to the broader field of N-aryl amino acids. These compounds are recognized as significant structural motifs in a variety of medicinally active agents. acs.org The current status of research acknowledges the utility of this scaffold, but its full potential is tempered by several persistent challenges.

A primary challenge lies in the synthesis of N-arylated amino acids with high efficiency and stereochemical control. acs.org Traditional methods often require harsh reaction conditions, which can lead to undesirable side reactions and racemization at the α-carbon, diminishing the yield of the desired enantiomerically pure product. acs.org Specifically for this compound, the presence of the pyridine (B92270) ring introduces its own set of challenges. The nitrogen atom in the pyridine ring can interfere with certain catalytic processes, either by coordinating to the metal center and deactivating the catalyst or by promoting side reactions. nih.gov

Furthermore, achieving regioselectivity during the N-arylation of the amino acid with 3-halopyridines can be complex. The electronic properties of the pyridine ring influence the reactivity of its various positions, requiring carefully optimized conditions to ensure the desired C-N bond formation at the 3-position. nih.gov Another hurdle is the potential for low yields and the need for extensive purification, which can impede the rapid generation of derivatives for screening and development. The synthesis of unnatural amino acids, a category that includes this compound, remains a focal point of chemical synthesis due to their importance in medicinal and biological chemistry. eurekalert.org

Emerging Trends in Synthetic and Methodological Advancements

To overcome the aforementioned challenges, significant efforts have been directed towards developing more sophisticated and efficient synthetic methodologies. These emerging trends are paving the way for more accessible and versatile routes to this compound and its derivatives.

Catalyst-Mediated Synthesis: Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, have become a cornerstone for N-aryl bond formation. mdpi.com Recent advancements have focused on the development of specialized ligands and precatalysts that enable these reactions to proceed under milder conditions, thereby minimizing racemization and improving functional group tolerance. acs.org For instance, the use of t-BuBrettPhos palladium precatalysts has been shown to be effective for the N-arylation of amino acid esters with aryl triflates under mild conditions. acs.org

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative for the synthesis of chiral N-arylated amino acids. For example, enzymes like EDDS lyase have been employed for the hydroamination of fumarate (B1241708) with various arylamines to produce N-arylated aspartic acids with high enantiomeric excess. acs.org This biocatalytic approach provides a direct method to create the chiral center with excellent stereocontrol. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-N bonds. This methodology can operate under mild conditions and has been successfully applied to the synthesis of α-heteroaryl α-amino acid derivatives through the regiospecific activation of halogenated pyridines and their subsequent addition to dehydroalanine (B155165) derivatives. researchgate.net

Hypervalent Iodine Chemistry: The use of diaryliodonium salts as arylating agents represents another modern approach. These reagents can facilitate the N-arylation of amino acid derivatives, often under metal-free conditions, providing an alternative to traditional metal-catalyzed methods. researchgate.net

These advancements are summarized in the table below, highlighting the key features of each emerging synthetic strategy.

| Synthetic Strategy | Key Features | Advantages |

| Palladium-Catalyzed N-Arylation | Utilizes advanced phosphine (B1218219) ligands (e.g., t-BuBrettPhos) and precatalysts. acs.org | Mild reaction conditions, minimal racemization, broad substrate scope. acs.org |

| Biocatalysis | Employs enzymes (e.g., EDDS lyase) for asymmetric hydroamination. acs.org | High stereoselectivity, environmentally friendly ("green") conditions, high yields. acs.org |

| Photoredox Catalysis | Uses visible light and a photosensitizer to generate reactive intermediates. researchgate.net | Mild, ambient temperature reactions; suitable for functionalizing complex molecules. researchgate.net |

| Diaryliodonium Salts | Acts as an electrophilic aryl source, often in metal-free systems. researchgate.net | Avoids transition metal catalysts, high chemoselectivity. researchgate.net |

Prospective Avenues for Chemical Innovation and Application

The structural characteristics of this compound, combining a hydrogen bond donor/acceptor pyridine ring with a versatile amino acid backbone, make it a highly attractive scaffold for future chemical innovation and application, particularly in drug discovery.

Medicinal Chemistry and Drug Design: The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs. rsc.org Its incorporation can enhance solubility, metabolic stability, and receptor binding affinity. researchgate.net Future research will likely focus on the synthesis of libraries of derivatives based on the this compound core. By modifying the carboxylic acid group (e.g., forming amides or esters) and substituting the pyridine ring, novel compounds with a range of biological activities can be generated. nih.gov These derivatives could be screened for potential use as antibacterial, anti-inflammatory, anticancer, or antiviral agents. researchgate.netnih.gov For example, analogs of the drug Imatinib, which contains a pyridine-pyrimidine core, are actively being explored. mdpi.com

Development of Novel Catalysts: N-aryl amino acids have been utilized as organocatalysts in various synthetic transformations. mdpi.com There is potential to explore this compound and its derivatives as ligands for asymmetric catalysis or as organocatalysts themselves. The chiral nature of the amino acid backbone combined with the coordinating ability of the pyridine nitrogen could lead to the development of novel and efficient catalytic systems.

Materials Science: Pyridine-containing polymers and materials exhibit interesting optical and electronic properties. nih.gov While less explored, derivatives of this compound could serve as monomers for the synthesis of new functional polymers with potential applications in sensors or electronic devices.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(Pyridin-3-ylamino)acetic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear safety glasses (EN 166 standard) and nitrile gloves. Use lab coats and closed-toe shoes .

- Ventilation : Work in a fume hood with ≥100 fpm face velocity to prevent inhalation exposure (H335 hazard) .

- Emergency Measures : For eye contact, rinse with water for ≥15 minutes and seek medical attention (H319). For inhalation, move to fresh air and monitor for respiratory distress .

- Storage : Keep in airtight containers at room temperature (15-25°C) in a ventilated, dry area away from oxidizers .

Q. What synthetic approaches are documented for this compound, and what are their key parameters?

- Methodological Answer :

- Route 1 : React 3-aminopyridine with bromoacetic acid in a 1:1.2 molar ratio in anhydrous DMF under nitrogen. Stir at 80°C for 12 hours. Purify via recrystallization (ethanol/water, 70:30 v/v) .

- Route 2 : Use EDCI/HOBt-mediated coupling between pyridin-3-amine and activated acetic acid derivatives. Monitor reaction completion by TLC (Rf 0.4 in EtOAc/hexane) .

- Yield Optimization : Maintain pH 7-8 using NaHCO3 to minimize side reactions. Typical yields range from 65-78% .

Q. How is the purity and structure of this compound validated in academic research?

- Methodological Answer :

- HPLC Analysis : C18 column, 0.1% TFA in water/acetonitrile gradient (5%→95% ACN over 20 min), UV detection at 254 nm. Commercial batches show >98% purity .

- 1H NMR (DMSO-d6) : Key peaks include pyridyl protons (δ 8.3-8.5 ppm, multiplet), NH (δ 6.8-7.2 ppm, broad), and CH2 (δ 3.8-4.1 ppm, singlet) .

- Mass Spectrometry : ESI-MS m/z 153.1 [M+H]⁺; deviations >0.1 Da suggest impurities .

Advanced Research Questions

Q. How can researchers address contradictory spectral data between synthesized batches?

- Methodological Answer :

- Tautomerism : Use deuterated DMSO for NMR to stabilize enol-keto forms. Compare with computational simulations (DFT at B3LYP/6-31G* level) .

- Solvent Residues : Dry samples under high vacuum (0.1 mmHg, 40°C) for 24 hours. Analyze by GC-MS for residual DMF or ethanol .

- Byproduct Identification : Employ LC-MS/MS fragmentation (CID energy 20-35 eV) to detect acylated byproducts (e.g., m/z 195.1 [M+CH3CO]⁺) .

Q. What strategies improve reaction yield and selectivity in derivative synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C (5% wt) or CuI (10 mol%) in DMF at 100°C for Suzuki-Miyaura couplings .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 120°C, improving yield by 15% .

- pH Control : Use phosphate buffer (pH 7.4) to stabilize the zwitterionic form during aqueous-phase reactions .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : DSC shows decomposition onset at 145°C. Avoid prolonged heating >80°C during synthesis .

- Hydrolytic Degradation : Store at ≤-20°C with desiccants (silica gel) to prevent hydrolysis. Quarterly HPLC checks detect <2% degradation over 6 months .

- Light Sensitivity : Amber vials reduce photodegradation by 90% compared to clear glass. Add 0.1% BHT to solutions for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.